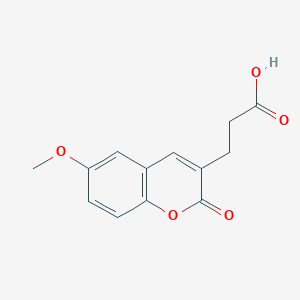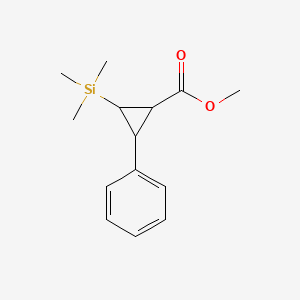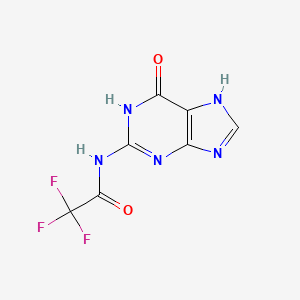
2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is a chemical compound with the molecular formula C7H5F3N4O2 It is characterized by the presence of a trifluoroacetamide group attached to a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a purine derivative under specific conditionsThe reaction is usually carried out in an organic solvent such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted purine derivatives.
科学的研究の応用
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.
N-Methyl-2,2,2-trifluoroacetamide: Another analog with a methyl group attached to the nitrogen.
2,2,2-Trifluoro-N-(2-oxo-3,4-dihydro-2H-chromen-7-yl)acetamide: A compound with a chromenyl group instead of a purine derivative.
Uniqueness
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is unique due to the presence of both the trifluoroacetamide group and the purine derivative. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
21323-85-3 |
|---|---|
分子式 |
C7H4F3N5O2 |
分子量 |
247.13 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(6-oxo-1,7-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H4F3N5O2/c8-7(9,10)5(17)15-6-13-3-2(4(16)14-6)11-1-12-3/h1H,(H3,11,12,13,14,15,16,17) |
InChIキー |
VNPWMTLMRKAUFQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


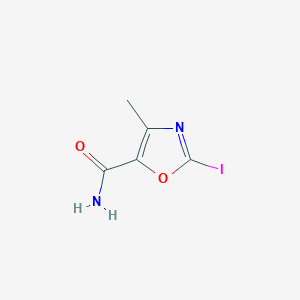
![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)
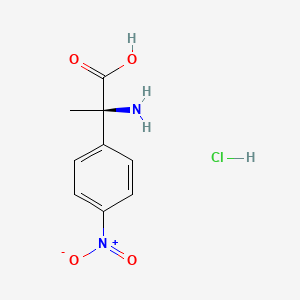
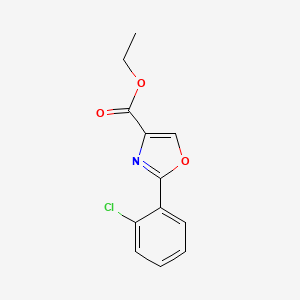
![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
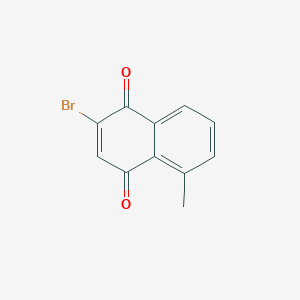


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
